molecular formula C21H20N2O4S B2776218 4-(MORPHOLINE-4-SULFONYL)-N-(NAPHTHALEN-1-YL)BENZAMIDE CAS No. 313520-91-1

4-(MORPHOLINE-4-SULFONYL)-N-(NAPHTHALEN-1-YL)BENZAMIDE

Cat. No.: B2776218
CAS No.: 313520-91-1
M. Wt: 396.46
InChI Key: PKLJHKJDAVYDPQ-UHFFFAOYSA-N
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Description

4-(Morpholine-4-sulfonyl)-N-(naphthalen-1-yl)benzamide is a benzamide derivative featuring a naphthalen-1-yl group at the amide nitrogen and a morpholine-4-sulfonyl substituent at the para position of the benzamide core. Its structure combines a rigid aromatic system (naphthalene) with a polar sulfonamide-morpholine moiety, which may influence solubility, target binding, and metabolic stability .

Properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-naphthalen-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c24-21(22-20-7-3-5-16-4-1-2-6-19(16)20)17-8-10-18(11-9-17)28(25,26)23-12-14-27-15-13-23/h1-11H,12-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLJHKJDAVYDPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(MORPHOLINE-4-SULFONYL)-N-(NAPHTHALEN-1-YL)BENZAMIDE typically involves the reaction of morpholine with a sulfonyl chloride derivative, followed by coupling with a naphthylbenzamide precursor. The reaction conditions often include the use of a base such as sodium carbonate or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Morpholin-4-ylsulfonyl)-N-1-naphthylbenzamide undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate catalysts to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted sulfonyl compounds. These products can further undergo additional transformations to yield more complex molecules .

Scientific Research Applications

4-(Morpholin-4-ylsulfonyl)-N-1-naphthylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in targeting specific enzymes and receptors involved in disease pathways.

    Industry: It is used in the development of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 4-(MORPHOLINE-4-SULFONYL)-N-(NAPHTHALEN-1-YL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to influence signaling pathways and cellular responses .

Comparison with Similar Compounds

Compound A : (R)-4-(8-Bromonaphthalen-1-yl)-N-(1-phenylethyl)benzamide
  • Structural Difference : Replaces the morpholine-4-sulfonyl group with a bromine atom at the naphthalene ring and introduces a chiral 1-phenylethyl group at the amide nitrogen.
  • Synthesis : Prepared via Suzuki-Miyaura coupling, but exhibits lower yields (~40–60%) compared to other derivatives due to challenges in divergent synthesis strategies .
  • Key Limitation: Limited synthetic versatility for generating diverse analogues, as the bromine substituent restricts further functionalization without additional steps .
Compound B : N-[4-[(6-Methoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-morpholin-4-ylsulfonylbenzamide
  • Structural Difference : Substitutes the naphthalen-1-yl group with a 4-(6-methoxypyrimidin-4-yl)sulfamoylphenyl moiety.
  • Synthesis: No direct yield data provided, but the methoxypyrimidine group may enhance solubility or target specificity (e.g., kinase inhibition) compared to the naphthalene-based analogue .
Compound C : Benzimidazole Derivatives (e.g., 3q, 3r, 3s, 3t)
  • Structural Difference : Replaces the benzamide core with a benzimidazole scaffold, integrating morpholine-sulfonyl and pyridylmethylsulfinyl groups.
  • Synthesis : Higher yields (87–89%) achieved via optimized coupling reactions, attributed to the stability of the benzimidazole core and efficient sulfonylation steps .
  • Key Advantage : The benzimidazole framework supports modular functionalization, enabling rapid diversification of substituents .

Structural and Functional Properties

Property Target Compound Compound A Compound B Compound C
Core Structure Benzamide Benzamide Benzamide Benzimidazole
Key Substituents Naphthalen-1-yl, morpholine-4-sulfonyl 8-Bromonaphthalene, 1-phenylethyl Methoxypyrimidine-sulfamoyl Pyridylmethylsulfinyl, morpholine-sulfonyl
Synthetic Yield Not reported 40–60% Not reported 87–89%
Divergent Synthesis Moderate Low High (implied) High
Potential Application Kinase inhibition, sulfonamide therapeutics Suzuki coupling intermediate Kinase/protease targeting Proton pump inhibition

Key Research Findings

Biological Relevance : The morpholine-sulfonyl group enhances solubility in all analogues, but the naphthalene system in the target compound may improve hydrophobic interactions in protein binding pockets compared to pyrimidine or benzimidazole cores .

Yield vs. Complexity : Benzimidazole derivatives (Compound C) achieve higher yields due to their stable heterocyclic core, whereas brominated naphthalene derivatives (Compound A) suffer from lower efficiency, highlighting a trade-off between structural complexity and synthetic feasibility .

Biological Activity

4-(Morpholine-4-sulfonyl)-N-(naphthalen-1-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antiviral therapies. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C20H24N2O7SC_{20}H_{24}N_{2}O_{7}S and a molecular weight of approximately 468.54 g/mol. The structure includes a morpholine sulfonyl group, which is significant for its biological activity, particularly in modulating cellular pathways.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cancer progression and viral replication. The compound has shown promising results in inhibiting histone deacetylases (HDACs), which are crucial for regulating gene expression related to cell cycle progression and apoptosis.

Key Mechanisms:

  • HDAC Inhibition : The compound selectively inhibits class I HDACs (HDAC1, HDAC2, and HDAC3), which play a pivotal role in tumor cell proliferation. In vitro studies have demonstrated an IC50 value of approximately 95.48 nM for HDAC3 inhibition .
  • Antitumor Activity : It exhibits significant antiproliferative effects against various cancer cell lines, including solid tumors. For instance, it showed an IC50 value of 1.30 μM against HepG2 liver cancer cells, outperforming other known HDAC inhibitors like SAHA .

Biological Activity Data

Activity IC50 Value Cell Line Reference
HDAC3 Inhibition95.48 nM-
Antiproliferative1.30 μMHepG2
Tumor Growth Inhibition48.89%Xenograft Model

Case Studies

Several studies have explored the biological effects of this compound:

  • Anticancer Studies : In a recent study, the compound was tested on various solid tumor cell lines, revealing its potential to induce apoptosis and cause G2/M phase arrest in the cell cycle, thereby contributing to its antitumor efficacy .
  • Combination Therapy : Research indicated that when combined with other chemotherapeutic agents such as taxol and camptothecin, this compound enhanced their anticancer effects, suggesting potential for combination therapies in clinical settings .
  • Antiviral Potential : Preliminary investigations into the antiviral properties of this compound have shown promise against several viruses, although detailed studies are still required to elucidate these effects fully .

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